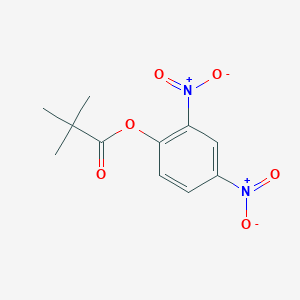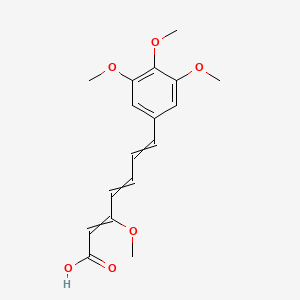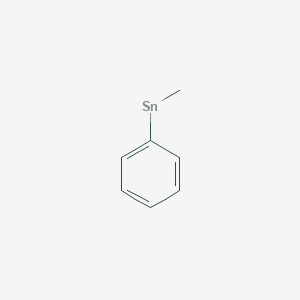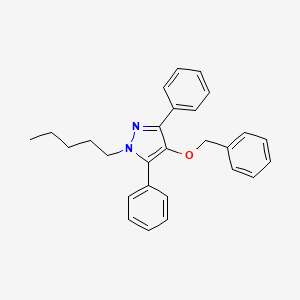
3,5-Dichloro-1-benzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an aldehyde group at the 2nd position of the benzofuran ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1-benzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can help in reducing side reactions and improving the stability of the diazonium salts formed during the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-1-benzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: 3,5-Dichloro-1-benzofuran-2-carboxylic acid.
Reduction: 3,5-Dichloro-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dichloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1-benzofuran-2-carbaldehyde depends on its interaction with molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of chlorine atoms and the aldehyde group can enhance its reactivity and binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
- 2-Ethyl-1-benzofuran-3-carbaldehyde
- 2-Methyl-1-benzofuran-3-carbaldehyde
- 7-Methoxy-benzofuran-2-carbaldehyde
- 5-Bromo-1-benzofuran-2-carbaldehyde
Comparison: 3,5-Dichloro-1-benzofuran-2-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other benzofuran derivatives, the dichloro substitution pattern may enhance its potential as an antimicrobial agent and its utility in synthetic organic chemistry .
Propriétés
Numéro CAS |
57329-37-0 |
|---|---|
Formule moléculaire |
C9H4Cl2O2 |
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
3,5-dichloro-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H4Cl2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12)13-7/h1-4H |
Clé InChI |
AKOFMIABOHTMDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=C(O2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)




![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

